molecular formula C42H53N4O10P B13706130 3'-O-MOE-U-2'-phosphoramidite

3'-O-MOE-U-2'-phosphoramidite

Cat. No.: B13706130
M. Wt: 804.9 g/mol
InChI Key: PLEHGFZYTQKEHC-UAQIPLLRSA-N
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Description

3’-O-MOE-U-2’-phosphoramidite is a purine nucleoside analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential for various therapeutic and research applications. The modifications at the 2’ position of the ribose ring help increase oligonucleotide stability and improve resistance to nuclease activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-MOE-U-2’-phosphoramidite typically involves the modification of the ribose ring at the 2’ position with a methoxyethyl group. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective modification of the desired position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3’-O-MOE-U-2’-phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers perform sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos . The process is highly optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-O-MOE-U-2’-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to nuclease degradation .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-methyluridine phosphoramidite
  • 2’-fluoro-uridine phosphoramidite
  • 2’-O-methoxyethyladenosine phosphoramidite

Uniqueness

3’-O-MOE-U-2’-phosphoramidite is unique due to its methoxyethyl modification at the 2’ position, which provides enhanced nuclease resistance and improved hybridization affinity compared to other similar compounds . This makes it particularly suitable for therapeutic applications where stability and efficacy are critical.

Properties

Molecular Formula

C42H53N4O10P

Molecular Weight

804.9 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1

InChI Key

PLEHGFZYTQKEHC-UAQIPLLRSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Origin of Product

United States

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